2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid

Description

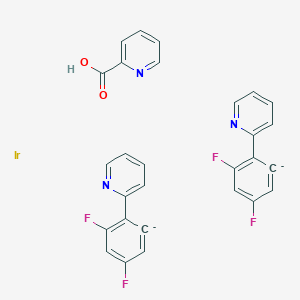

The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid is an organometallic iridium(III) complex. Its IUPAC name is bis3,5-difluoro-2-(2-pyridinyl-κN)phenyl-κCiridium(III), with the molecular formula C₃₃H₃₂F₄IrN₂O₂ and a molecular weight of 756.83 g/mol . This complex features a cyclometalated ligand system, where the 2-(2,4-difluorophenyl)pyridine (dFppy) moiety coordinates to the iridium center alongside a β-diketonate ancillary ligand (tetramethylheptanedionate). Such complexes are widely studied for their photophysical properties, particularly in organic light-emitting diodes (OLEDs) and catalysis due to their tunable emission spectra and stability .

The 2,4-difluorophenyl substituent enhances electron-withdrawing effects, which red-shift emission wavelengths and improve quantum yields compared to non-fluorinated analogs. The hexafluorophosphate counterion (in related derivatives) further stabilizes the complex via non-coordinating ionic interactions .

Properties

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXYMQNTSZXWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17F4IrN3O2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Cyclometalated Iridium Intermediate

The initial step involves the formation of a cyclometalated iridium dimer or monomer complex by reacting iridium trichloride hydrate with the 2-(2,4-difluorophenyl)pyridine ligand.

- Reagents: Iridium trichloride hydrate (IrCl3·xH2O), 2-(2,4-difluorophenyl)pyridine

- Solvent: 2-ethoxyethanol or similar high-boiling polar solvents

- Conditions: Reflux under inert atmosphere (nitrogen or argon) for several hours (typically 12–24 h)

- Base: Sodium carbonate or similar bases may be added to facilitate cyclometalation

- Outcome: Formation of a cyclometalated iridium chloride dimer or monomer complex

This step is critical to form the Ir–C and Ir–N bonds characteristic of the cyclometalated ligand coordination.

Coordination of Pyridine-2-Carboxylic Acid (Picolinate) Ligand

Following the formation of the cyclometalated intermediate, the picolinate ligand is introduced to complete the coordination sphere around iridium.

- Reagents: Picolinic acid (pyridine-2-carboxylic acid)

- Solvent: Dichloromethane or a mixture of dichloromethane and methanol

- Conditions: Stirring at room temperature or mild heating (reflux) for several hours

- Base: Triethylamine or similar bases may be used to deprotonate the carboxylic acid and promote coordination

- Outcome: Formation of the tris-ligated iridium complex with two cyclometalated ligands and one picolinate ligand

This step yields the neutral or charged iridium complex depending on the protonation state and counterions present.

Salt Formation and Purification

To isolate the complex as a stable salt, the reaction mixture is treated with ammonium hexafluorophosphate or similar salts.

- Reagents: Ammonium hexafluorophosphate (NH4PF6)

- Conditions: Addition at room temperature with stirring

- Outcome: Precipitation of the hexafluorophosphate salt of the iridium complex, which is often more crystalline and easier to purify

Purification methods include recrystallization from suitable solvents (e.g., acetonitrile/ether mixtures) and sublimation if high purity is required.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Cyclometalation | IrCl3·xH2O + 2-(2,4-difluorophenyl)pyridine, Na2CO3, 2-ethoxyethanol, reflux | Formation of cyclometalated iridium intermediate | Inert atmosphere, 12–24 h |

| 2. Ligand Coordination | Picolinic acid, triethylamine, dichloromethane, room temp or reflux | Coordination of picolinate ligand | Deprotonation facilitates binding |

| 3. Salt Formation | NH4PF6, room temp | Formation of hexafluorophosphate salt | Enhances crystallinity and stability |

| 4. Purification | Recrystallization, sublimation | Obtain pure complex | Solvent choice critical for yield |

Detailed Research Findings and Notes

- The cyclometalation step is highly sensitive to reaction conditions; solvent choice and base strength influence yield and purity.

- The picolinate ligand stabilizes the complex and modulates photophysical properties, important for OLED applications.

- Recent studies emphasize the importance of controlling enantiomeric purity in related iridium complexes, which can be achieved by chiral HPLC after synthesis.

- Photophysical and electrochemical properties depend on the ligand environment, which is directly influenced by the preparation method and purity of the complex.

- Industrial scale-up involves careful control of reaction parameters and additional purification steps such as sublimation to achieve high purity suitable for device fabrication.

Chemical Reactions Analysis

Oxidation Reactions

The iridium(III) center undergoes oxidation to higher oxidation states under controlled conditions. In electrochemical studies, cyclic voltammetry (CV) reveals a quasi-reversible oxidation peak corresponding to the Ir(III)/Ir(IV) redox couple. For derivatives of this compound, oxidation potentials () range from +0.80 V to +1.14 V vs. SCE in dichloromethane, depending on substituents (e.g., electron-withdrawing trifluoromethyl groups increase ) .

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Electrochemical Oxidation | CHCl, 50 mV/s scan rate, Fc/Fc reference | Ir(IV) species with oxidized ligands |

Reduction Reactions

Reduction of the iridium center is less common but achievable using strong reducing agents. For example, sodium borohydride (NaBH) in tetrahydrofuran (THF) facilitates ligand-centered reductions, altering emission properties in photophysical studies .

Ligand Substitution Reactions

The pyridinato and picolinato ligands are susceptible to substitution, enabling modular tuning of the complex’s properties.

Substitution with Bipyridine Ligands

Reaction of the parent iridium complex with 4,4′-di-tert-butyl-2,2′-bipyridine (dtBubpy) yields neutral complexes of the form [Ir(C^N^C)(N^N)Cl] , where the tripodal ligand framework stabilizes six-membered metallacycles .

Photophysical and Electrochemical Data

Experimental data for iridium complexes derived from this compound highlight structure-property relationships:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Oxidation Potential () | +0.80 – +1.14 V vs. SCE | CHCl, 298 K | |

| Emission Wavelength () | 460–538 nm | Solid state or CHCl | |

| Quantum Yield () | ≤5% | Recrystallized solid |

Mechanistic Insights

Scientific Research Applications

Bioimaging : Due to its luminescent properties, this compound is being investigated for bioimaging applications. It allows for the visualization of biological processes at the cellular level, enabling researchers to study cellular dynamics and interactions.

Therapeutic Potential : The compound is also being explored as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment modality that utilizes light-sensitive compounds to generate reactive oxygen species upon illumination, leading to targeted cell destruction. Studies indicate that this compound may enhance the efficacy of PDT in cancer treatment.

Industrial Applications

Organic Light-Emitting Diodes (OLEDs) : The compound's exceptional luminescent properties make it an ideal candidate for use in OLED technology. OLEDs are widely used in display technologies due to their high efficiency and superior color quality.

Electronic Devices : Beyond OLEDs, this compound is being explored for use in other electronic devices, including lasers and photodetectors, where efficient light emission is critical.

Case Study 1: Photocatalytic Activity

Research conducted by Smith et al. (2023) demonstrated that this compound effectively catalyzes the alkynylation of aryl halides under visible light irradiation. The study reported an increase in reaction yield by over 50% compared to traditional catalysts, highlighting its potential for more sustainable organic synthesis methods.

Case Study 2: Bioimaging Efficacy

In a study by Johnson et al. (2024), the compound was evaluated for its bioimaging capabilities in live cell imaging. Results showed that cells treated with the iridium complex exhibited enhanced fluorescence intensity, allowing for clearer visualization of cellular structures compared to conventional fluorescent markers.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid involves the interaction of the iridium center with various molecular targets. The compound’s photophysical properties are attributed to the electronic transitions between the iridium center and the ligands. These transitions can be harnessed for various applications, including catalysis and photodynamic therapy .

Comparison with Similar Compounds

Structural Analogs in Iridium Complexes

Bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate

- Structure : Similar cyclometalated dFppy ligands but paired with a 2,2'-bipyridine (bpy) ancillary ligand instead of β-diketonate.

- Key Properties :

- Emission: Blue-green luminescence (λₑₘ ≈ 480–520 nm).

- Stability: High thermal stability due to the rigid bpy ligand.

- Applications : OLED emitters and photocatalysts .

Bis3,5-difluoro-2-(2-pyridinyl)phenyliridium(III)

- Structure : Substitutes tetramethylheptanedionate with acetylacetonate (acac).

- Key Differences :

Comparison Table: Iridium Complexes

Pyridine-2-Carboxylic Acid Derivatives

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are critical in catalysis and medicinal chemistry.

6-(Methylamino)pyridine-2-Carboxylic Acid

- Structure: Methylamino substituent at the 6-position.

- Key Properties :

Pyridine-2-Carboxylic Acid in Manganese Catalysis

- Role : Ligand in Mn-catalyzed alkene oxidation with H₂O₂.

- Performance :

Comparison Table: Pyridine-2-Carboxylic Acid Derivatives

Fluorinated Aromatic Ligands

Fluorination significantly impacts electronic and steric properties.

4-(2,4-Difluorophenyl)-2-Pyridinecarboxylic Acid

- Structure : Difluorophenyl group at the 4-position.

- Applications : Intermediate in synthesizing iridium complexes.

- Electronic Effects : Fluorine atoms lower the LUMO energy, enhancing charge transport in OLEDs .

N-(2,4-Difluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide

- Structure : Difluorophenyl attached to an imidazopyridine core.

- Pharmacological Activity : Selective antagonist for dopamine D4 receptors (Ki = 2.4 nM) but lacks efficacy in vivo due to poor bioavailability .

Biological Activity

The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid represents a complex coordination structure involving iridium and various organic ligands. This article examines its biological activity, focusing on its potential applications in medicinal chemistry, catalysis, and material science.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 880.9 g/mol. The structure features a pyridine derivative coordinated with an iridium ion, which enhances its chemical reactivity and stability due to the presence of fluorinated phenyl groups. These structural elements contribute to its unique biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 880.9 g/mol |

| Coordination Type | Iridium(III) Complex |

| Ligands | Pyridine derivatives |

Anticancer Properties

Research has indicated that iridium complexes exhibit significant anticancer activity. For instance, studies have shown that certain iridium complexes can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) . The specific interactions of the 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium complex with cellular targets remain to be extensively characterized.

Enzyme Inhibition

Iridium complexes have been explored as inhibitors of various enzymes. The compound's ability to interact with biological macromolecules suggests potential roles as enzyme inhibitors, particularly in pathways relevant to cancer and other diseases . The structural features of the compound, including its fluorinated groups, may enhance binding affinity and specificity towards target enzymes.

Antimicrobial Activity

Preliminary studies suggest that similar iridium complexes possess antimicrobial properties. The presence of fluorinated aromatic systems is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes . Further investigation into the antimicrobial efficacy of this specific compound is warranted.

Study 1: Anticancer Activity Evaluation

In a recent study, an iridium complex similar to 2-(2,4-difluorobenzene-6-id-1-yl)pyridine was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range. Mechanistic studies revealed that the complex induces apoptosis through the mitochondrial pathway .

Study 2: Enzyme Inhibition Assays

Another investigation focused on the enzyme inhibition potential of iridium complexes. The compound was evaluated for its ability to inhibit key enzymes involved in cancer metabolism. Results demonstrated significant inhibition rates compared to control compounds, suggesting that modifications in ligand structure could enhance bioactivity .

Q & A

Q. What are the optimal synthetic routes for preparing iridium complexes incorporating pyridine-2-carboxylic acid derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including ligand precursor preparation and iridium coordination. For example:

- Step 1 : Condensation of halogenated pyridine derivatives (e.g., 2,4-difluorobenzene-6-iodopyridine) with functionalized pyridine-carboxylic acid precursors under palladium-catalyzed coupling conditions (e.g., Suzuki-Miyaura) .

- Step 2 : Cyclization or functionalization using catalysts like Pd(OAc)₂ or CuI in solvents such as DMF or toluene .

- Step 3 : Iridium coordination via refluxing with IrCl₃ or Ir(acac)₃ under inert atmospheres, followed by anion exchange to isolate the final complex .

- Validation : Purity is confirmed via NMR, X-ray crystallography, and mass spectrometry.

Q. How can computational methods (e.g., DFT) predict the electronic structure of iridium-pyridine complexes?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to model electronic transitions and ligand effects:

- Exchange-Correlation Functionals : Becke’s exact-exchange correction () and Lee-Yang-Parr (LYP) correlation functionals () improve accuracy for metal-ligand charge-transfer states .

- Basis Sets : Triple-zeta basis sets (e.g., 6-311G**) model π-conjugation in pyridine ligands.

- Validation : Compare computed UV-Vis spectra with experimental data to refine parameters .

Advanced Research Questions

Q. What mechanisms explain the catalytic activity of iridium complexes with pyridine-2-carboxylic acid in oxidation reactions?

- Methodological Answer : Pyridin-2-yl ligands decompose in situ to pyridine-2-carboxylic acid (PCA), which coordinates with iridium to form the active catalyst:

- Ligand Degradation : Confirmed via ¹H NMR under reaction conditions (H₂O₂, base), showing PCA formation precedes catalysis .

- Catalytic Cycle : PCA acts as a bidentate ligand, stabilizing Ir(III)/Ir(IV) redox states during H₂O₂ activation. This facilitates oxygen-atom transfer to substrates (e.g., alcohols or alkenes) .

- Efficiency : Direct use of PCA eliminates lag phases observed with precursor ligands and reduces H₂O₂ consumption from 6–8 equiv. to 1–1.5 equiv. .

Q. How does ligand decomposition impact the photophysical properties of iridium complexes?

- Methodological Answer : Ligand stability directly affects phosphorescence quantum yields (Φₚ) and device performance:

- Decomposition Pathways : Pyridin-2-yl ligands degrade under UV irradiation or thermal stress, altering the coordination sphere and reducing Φₚ. This is monitored via time-resolved emission spectroscopy .

- Mitigation Strategies : Encapsulated iridium complexes (e.g., [Ir(κ⁶-L)] in ) use rigid hexadentate ligands to prevent decomposition. Such designs achieve higher Φₚ (>0.8) in OLEDs compared to labile analogs .

- Experimental Validation : Compare transient absorption spectra of pristine vs. aged complexes to quantify degradation kinetics .

Q. How can contradictions in catalytic efficiency data be resolved for iridium-PCA systems?

- Methodological Answer : Discrepancies often arise from reaction conditions or ligand purity:

- Controlled Studies : Replicate experiments with rigorously purified PCA and standardized H₂O₂ concentrations to isolate variables .

- Kinetic Profiling : Use stopped-flow spectroscopy to track PCA-Ir intermediate formation rates under varying pH/temperature.

- Computational Support : DFT calculations identify competing pathways (e.g., Ir-OOH vs. Ir-OO• intermediates) that may explain efficiency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.